molecular formula C6H7Cl2N3 B13991293 2,5-dichloro-N,N-dimethylpyrimidin-4-amine

2,5-dichloro-N,N-dimethylpyrimidin-4-amine

Cat. No.: B13991293
M. Wt: 192.04 g/mol
InChI Key: VYLSTRYPTBYULF-UHFFFAOYSA-N
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Description

2,5-dichloro-N,N-dimethylpyrimidin-4-amine is a chemical compound with the molecular formula C6H7Cl2N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two chlorine atoms at the 2nd and 5th positions and a dimethylamine group at the 4th position of the pyrimidine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N,N-dimethylpyrimidin-4-amine typically involves the chlorination of pyrimidine derivatives followed by the introduction of the dimethylamine group. One common method involves the reaction of 2,5-dichloropyrimidine with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N,N-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce N-oxides or amines .

Scientific Research Applications

2,5-dichloro-N,N-dimethylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N,N-dimethylpyrimidin-5-amine
  • 2,6-dichloro-N,N-dimethylpyrimidin-4-amine

Uniqueness

2,5-dichloro-N,N-dimethylpyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties compared to other similar compounds. For example, the position of the chlorine atoms and the dimethylamine group can influence the compound’s reactivity and interaction with biological targets .

Properties

Molecular Formula

C6H7Cl2N3

Molecular Weight

192.04 g/mol

IUPAC Name

2,5-dichloro-N,N-dimethylpyrimidin-4-amine

InChI

InChI=1S/C6H7Cl2N3/c1-11(2)5-4(7)3-9-6(8)10-5/h3H,1-2H3

InChI Key

VYLSTRYPTBYULF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC=C1Cl)Cl

Origin of Product

United States

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